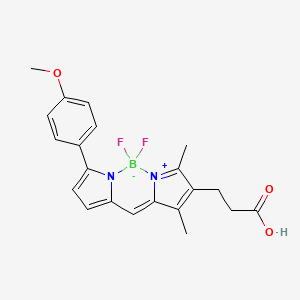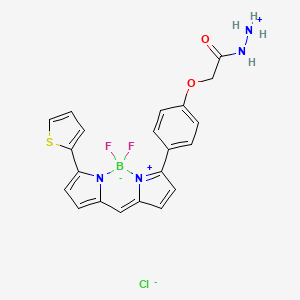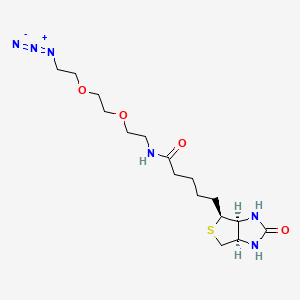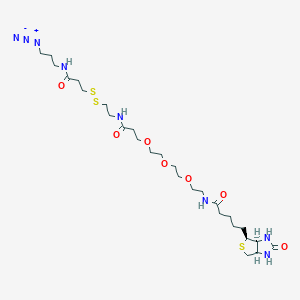
BI-4924 sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BI-4924 is a potent ans selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor (IC50 = 2 nM). BI-4924 Disrupts Serine Biosynthesis. BI-4924 is a lipophilic, highly plasma protein bound PHGDH inhibitor with excellent microsomal as well as hepatocytic stability. Furthermore, BI-4924 exhibits an excellent selectivity profile as shown by chemical proteomics (2/31 dehydrogenases) as well as in a CEREP counterscreen panel.
Aplicaciones Científicas De Investigación
Sodium Storage Mechanisms in Batteries
A study by Gao et al. (2018) discusses the sodium storage mechanisms of bismuth in sodium ion batteries, emphasizing the importance of nanostructured bismuth as a potential anode material. This research focuses on the reversible alloying/dealloying mechanisms, which are crucial for the development of high-performance sodium ion batteries.
Advancements in Sodium-ion Batteries
Delmas (2018) provides an overview of sodium battery research over the last 50 years, detailing the evolution and potential of sodium-ion batteries for applications like electric vehicles and large-scale energy storage. The study is available at Delmas (2018).
Conductivity Enhancement in Sodium Bismuth Titanate
Yang, Wu, and Sinclair (2017) investigated how doping with divalent ions impacts the electrical properties of sodium bismuth titanate. Their research, available at Yang, Wu, and Sinclair (2017), reveals that doping enhances bulk conductivity, making it promising for low and intermediate temperature applications.
Bismuth Intercalation in Graphite for Anodes
Chen et al. (2018) explored the use of bismuth intercalated graphite as an anode material for sodium-ion batteries, highlighting its potential for long cycling stability and high power density. Their findings are detailed in Chen et al. (2018).
Nanoscale Bismuth Anode Materials
Research by Yang et al. (2019) on multicore–shell Bi@N‐doped carbon nanospheres offers insights into improving the power density and cycle life of sodium-ion anodes. The study can be accessed at Yang et al. (2019).
Bismuth Nanorod@Nitrogen-Doped Carbon Nanotubes
Xue et al. (2019) synthesized bismuth nanorods encapsulated in N-doped carbon nanotubes, showing their effectiveness in sodium-ion batteries. Their work is detailed at Xue et al. (2019).
Bi Nanoparticles in 2D Carbon Nanosheets for Anodes
Zhang et al. (2021) demonstrated the use of bismuth nanoparticles embedded in 2D carbon nanosheets as a nucleation layer for sodium metal anodes, enhancing Coulombic efficiencies and providing dendrite-free deposition. Find more information at Zhang et al. (2021).
Bismuth Nanoparticle@Carbon Composite Anodes
A study by Yang et al. (2016) on Bi@C microspheres as anode materials for sodium/lithium-ion batteries highlights their high capacity and impressive rate performance. The full paper is available at Yang et al. (2016).
Propiedades
Nombre del producto |
BI-4924 sodium |
|---|---|
Fórmula molecular |
C21H19Cl2N2NaO6S |
Peso molecular |
521.3408 |
Nombre IUPAC |
sodium (S)-2-((4-(1-(4,5-dichloro-1,6-dimethyl-1H-indole-2-carboxamido)-2-hydroxyethyl)phenyl)sulfonyl)acetate |
InChI |
InChI=1S/C21H20Cl2N2O6S.Na/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28;/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28);/q;+1/p-1/t15-;/m1./s1 |
Clave InChI |
IZAFQENNPJTZLQ-XFULWGLBSA-M |
SMILES |
O=C([O-])CS(=O)(C1=CC=C([C@H](NC(C(N2C)=CC3=C2C=C(C)C(Cl)=C3Cl)=O)CO)C=C1)=O.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BI-4924; BI 4924; BI4924; BI-4924 sodium; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1192304.png)


